Ethyl (E)-7-hydroxyhept-2-enoate
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (E)-7-hydroxyhept-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3/b7-5+ |
InChI Key |
GIWXBENVYSOAKP-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCO |
Canonical SMILES |
CCOC(=O)C=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-7-hydroxyhept-2-enoate typically involves esterification reactions. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: On an industrial scale, the Fischer esterification method is frequently used. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is typically conducted at elevated temperatures to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-7-hydroxyhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 7-oxohept-2-enoate.
Reduction: Formation of ethyl 7-hydroxyheptanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-7-hydroxyhept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (E)-7-hydroxyhept-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
(a) Ethyl (E)-7-Chlorohept-2-enoate
- Key Difference : Replacement of the hydroxyl group (-OH) with a chlorine atom (-Cl) at C5.
- Impact: The chloro derivative exhibits enhanced electrophilicity at C7, making it reactive in nucleophilic substitution (e.g., SN2 reactions).
- Applications : Used in cross-coupling reactions and as an intermediate in pharmaceuticals .
(b) (E)-tert-Butyl 7-Hydroxyhept-2-enoate
- Key Difference : Ethyl ester replaced with a bulkier tert-butyl ester group.
- Impact : Steric hindrance from the tert-butyl group reduces reactivity in ester hydrolysis but improves thermal stability. The hydroxyl group retains hydrogen-bonding capability, influencing crystal packing in solid-state structures .
Stereochemical and Positional Isomers
(a) Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate
- Key Differences :
- Stereochemistry: Z-configuration at C2–C3 double bond.
- Functional Groups: Ketone (7-oxo) instead of hydroxyl and a phenyl group at C3.
- Impact : The Z-configuration alters molecular geometry, affecting dipole moments and intermolecular interactions. The ketone group increases electrophilicity, enabling aldol condensations. The phenyl group introduces π-π stacking interactions, influencing solubility and crystallization behavior.
- Synthesis : Achieved via a 62% yield route involving THP protection and conjugate addition .
Chain-Length and Substituent Variations
(a) Ethyl 2-Hydroxyacetate
- Key Differences: Shorter carbon chain (C2 vs.
- Impact: Simplified structure lacks conjugation, reducing resonance stabilization. The hydroxyl group at C2 enhances acidity (pKa ~3–4), making it more reactive in esterification and hydrolysis compared to Ethyl (E)-7-hydroxyhept-2-enoate (pKa ~15–16 for aliphatic -OH) .
(b) Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate
Comparative Data Table
Q & A
Q. How should a literature review be structured to identify gaps in the current understanding of this compound’s biological activity?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use Boolean search terms in PubMed/Scopus (e.g., “this compound” AND “bioactivity”). Critically appraise studies for methodological rigor (e.g., cell line validation, dose-response consistency) and highlight understudied mechanisms (e.g., enzyme inhibition) .
Q. What ethical frameworks apply when designing in vitro studies involving this compound?
- Methodological Answer : Adhere to OECD guidelines for chemical safety testing. Document material sourcing (e.g., CAS number verification) and disposal protocols. For cell-based assays, follow institutional biosafety committee (IBC) protocols and include negative controls to validate cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
